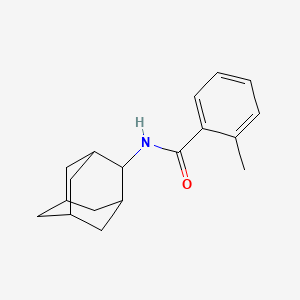
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine, also known as MeMABP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However, its chemical structure and potential pharmacological properties have also attracted the attention of researchers in the field of medicinal chemistry and neuroscience.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine has been primarily studied for its potential use as a tool compound in neuroscience research. It has been shown to bind to and activate the serotonin 5-HT2A receptor, which is a key target in the brain involved in various physiological and behavioral processes such as mood regulation, perception, and cognition. 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine has also been found to have a high affinity for the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. These pharmacological properties make 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine a useful tool for investigating the role of these neurotransmitter systems in the brain and their potential therapeutic applications.
Mécanisme D'action
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it can activate the receptor but not to the same extent as a full agonist. This results in a moderate increase in the release of serotonin and other neurotransmitters in the brain, leading to its psychoactive effects. 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine also inhibits the reuptake of dopamine by binding to the dopamine transporter, which increases the concentration of dopamine in the synaptic cleft and enhances its activity in the brain.
Biochemical and Physiological Effects
The psychoactive effects of 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine are similar to those of other stimulant drugs such as amphetamines or cocaine. It can induce feelings of euphoria, increased energy, alertness, and sociability. However, it can also cause adverse effects such as anxiety, paranoia, insomnia, and tachycardia. In addition, 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine has been shown to have potential neurotoxic effects on dopamine neurons in the brain, which may lead to long-term deficits in dopamine function and increased risk of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine has several advantages as a tool compound for neuroscience research. It has a high affinity and selectivity for the serotonin 5-HT2A receptor, which is a key target in the brain. It can also be easily synthesized in the laboratory and has a relatively long half-life, which allows for extended experimental periods. However, 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine also has several limitations. Its psychoactive effects can make it difficult to use in behavioral experiments, and its potential neurotoxicity may limit its use in long-term studies.
Orientations Futures
There are several future directions for research on 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine. One area of interest is its potential therapeutic applications for neuropsychiatric disorders such as depression, anxiety, and addiction. 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine's ability to modulate the serotonin and dopamine systems in the brain may make it a promising candidate for drug development. Another direction is to investigate the molecular mechanisms underlying 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine's effects on the brain, such as its interactions with specific receptor subtypes or intracellular signaling pathways. Finally, more research is needed to understand the long-term effects of 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine on brain function and behavior, as well as its potential risks and benefits for human use.
Méthodes De Synthèse
1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine can be synthesized through a multi-step chemical process starting from commercially available starting materials. The first step involves the reaction of 3-methylbenzyl chloride with piperazine to form 1-(3-methylbenzyl)piperazine. This intermediate product is then reacted with 1-naphthoyl chloride in the presence of a base to yield 1-(3-methylbenzyl)-4-(1-naphthoyl)piperazine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-6-4-7-19(16-18)17-24-12-14-25(15-13-24)23(26)22-11-5-9-20-8-2-3-10-21(20)22/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTJTYCVECEWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(3-Methyl-benzyl)-piperazin-1-yl]-naphthalen-1-yl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)

![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)



![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)
